Benhepazone
Description
Advancements in Synthetic Methodologies for this compound Analogues
The development of new synthetic methods allows for the creation of this compound analogues with diverse functionalities. These advancements primarily focus on improving the efficiency of scaffold construction and expanding the variety of substituents that can be introduced.
Modern synthetic strategies for related heterocyclic cores, such as benzimidazolones, often employ metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds, enabling the synthesis of N-aryl derivatives that would be difficult to produce via traditional alkylation. Such methods could be adapted to the cycloheptimidazolone scaffold to create analogues where the benzyl group is replaced by various aryl or heteroaryl moieties, expanding the chemical space for structure-activity relationship studies.
Furthermore, advancements in carbonylating agents offer greener and more efficient alternatives for ring formation. The use of carbon dioxide (CO₂) as a C1 source, catalyzed by transition metals or organocatalysts, is a growing area of interest for synthesizing cyclic ureas like the imidazolone (B8795221) core. These methods provide a more sustainable route to the scaffold, avoiding hazardous reagents like phosgene (B1210022) or its derivatives.
Strategies for Structural Modification and Derivatization of the this compound Scaffold
Structural modification of the this compound scaffold is key to developing new derivatives and understanding their chemical properties. Derivatization can be targeted at several positions on the molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylcyclohepta[d]imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-16-13-9-5-2-6-10-14(13)17(15)11-12-7-3-1-4-8-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDJZXFLQHLFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=CC3=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189834 | |
| Record name | Benhepazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363-13-3 | |
| Record name | Benhepazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benhepazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENHEPAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBB4EM8UXC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis of the Cyclohepta D Imidazol 2 One Scaffold:the Foundational Step is the Creation of the Bicyclic Cycloheptimidazolone Ring System. This is Typically Achieved Starting from Tropone or Its Derivatives, Which Are Seven Membered Non Benzenoid Aromatic Compounds. a Plausible and Established Method for Constructing Analogous Fused Imidazole Rings Involves the Reaction of a Diamine Precursor with a Carbonylating Agent or Its Equivalent.
A key synthetic precursor is 2-aminocycloheptimidazole. This intermediate can be synthesized from the reaction of 2-aminotropone with cyanogen (B1215507) bromide. The resulting 2-aminocycloheptimidazole can then be converted to the desired cyclohepta[d]imidazol-2-one scaffold. While the direct hydrolysis of the 2-amino group presents a challenge, alternative pathways, such as diazotization followed by hydrolysis, are standard procedures in heterocyclic chemistry to convert an amino group to a hydroxyl (keto) group.
Scaffold Hopping:a More Advanced Strategy is Scaffold Hopping, Where the Core Cyclohepta D Imidazol 2 One Structure is Replaced with a Different, but Functionally Similar, Heterocyclic System.nih.govnih.govthis Approach Aims to Identify New Core Structures That May Possess Improved Properties While Retaining the Key Pharmacophoric Features of the Original Molecule.nih.govnih.gov
Elucidation of this compound's Mechanism of Action
The precise molecular mechanism of action for this compound is not extensively detailed in publicly available scientific literature. However, it is categorized as an anti-inflammatory agent. ontosight.aiwho.int Its mode of action is thought to involve the inhibition of specific enzymes or pathways integral to the inflammatory process. ontosight.ai
Molecular Target Identification and Validation
Specific molecular targets of this compound have not been definitively identified in peer-reviewed publications. The process of target identification is crucial in drug discovery and involves various methods to pinpoint the biological molecules with which a compound interacts to elicit its effect. researchgate.netpharmafeatures.comnih.gov Techniques such as in-silico target prediction, which uses computational algorithms to forecast potential protein targets based on the compound's structure, are often employed. lilab-ecust.cnmdpi.com Following prediction, experimental validation is necessary to confirm these interactions. mdpi.com For this compound, this level of detailed investigation is not yet publicly documented.
Enzyme Inhibition Kinetics and Specificity (e.g., pathways related to inflammation)
While this compound is suggested to function through enzyme inhibition, specific data on its inhibition kinetics and specificity for enzymes within inflammatory pathways are not available. ontosight.ai Enzyme inhibition studies are fundamental to understanding how a compound affects an enzyme's activity. databiotech.co.il These studies determine parameters like the inhibitor constant (Ki), which measures the inhibitor's binding affinity, and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). khanacademy.orgcmu.edumit.edufiveable.me Such data provides insight into the potency and mechanism of the inhibitor. khanacademy.orgcmu.edumit.edu
Receptor Binding and Signaling Pathway Modulation
There is no specific information available regarding this compound's ability to bind to particular receptors or modulate signaling pathways. Receptor binding assays are a standard method to determine if a compound interacts with a receptor and to quantify its binding affinity. merckmillipore.commdpi.comnih.govnih.gov These assays are critical for understanding the pharmacological profile of a compound.
Cellular and Subcellular Interactions
Detailed studies on the cellular and subcellular interactions of this compound are not present in the current body of scientific literature. Understanding how a compound interacts with cellular components, such as the plasma membrane and various organelles, is essential for a complete picture of its mechanism of action. chalmers.se
Preclinical Pharmacodynamic Profiling of this compound
The preclinical pharmacodynamic profile of a compound describes its biochemical and physiological effects on a living system. nih.govnih.gov For this compound, comprehensive public data from such studies is limited.
In Vitro Studies of Biological Activity
In vitro studies are crucial for assessing a compound's biological activity in a controlled laboratory setting. researchgate.net For instance, the anti-inflammatory properties of compounds can be evaluated using assays that measure the inhibition of protein denaturation. researchgate.net While this compound is known as an anti-inflammatory agent, specific in vitro studies detailing its activity are not readily found in the public domain. ontosight.aiwho.int One older study from 1967 describes a fluorometric method for the estimation of this compound, indicating early research into its properties. jst.go.jp
In Vivo Efficacy Assessments in Relevant Animal Models
Comprehensive in vivo efficacy data for this compound from studies in relevant animal models are not available in the public domain. Preclinical efficacy testing is a critical step in drug development, typically involving the use of animal models that mimic human diseases to evaluate the therapeutic potential of a compound. nih.govnih.gov Such studies for an anti-inflammatory agent like this compound would likely involve models of induced inflammation (e.g., carrageenan-induced paw edema in rodents) to assess its ability to reduce swelling and other inflammatory markers. nih.gov However, specific studies detailing the in vivo efficacy of this compound have not been identified in public literature.
Comparative Pharmacodynamics of this compound and its Analogues
There is no publicly available research detailing the comparative pharmacodynamics of this compound and its structural analogues. Pharmacodynamic studies are essential to understand what a drug does to the body, including its mechanism of action and the relationship between drug concentration and effect. msdmanuals.comfrontiersin.org Comparative studies with analogues help to identify compounds with improved potency or a more desirable activity profile. researchgate.netnih.gov For this compound, which has a cycloheptimidazolone core, such studies would compare its effects on inflammatory pathways against other derivatives, but this information is not currently available. ontosight.aimdpi.com
Preclinical Pharmacokinetic Research on this compound
Detailed preclinical pharmacokinetic research data for this compound is scarce in publicly accessible records.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Specific preclinical studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not described in the available literature. ADME studies are fundamental in preclinical development to understand how a drug is processed by the body, which is crucial for determining its therapeutic potential. nih.govmedicilon.com These studies, often using radiolabeled compounds, characterize the journey of a drug and its metabolites through the system. bioivt.com
Hepatic and Renal Clearance Pathways
Information regarding the specific hepatic and renal clearance pathways for this compound is not publicly documented. The clearance of a drug, primarily by the liver (hepatic) and kidneys (renal), determines its rate of elimination from the body. nottingham.ac.uklitfl.comabdn.ac.uk The relative contribution of these organs depends on the drug's physicochemical properties, such as lipid solubility. nottingham.ac.uk For many compounds, hepatic metabolism converts them into more water-soluble forms that can be excreted by the kidneys. litfl.commedicinesinformation.co.nz Without experimental data, the clearance pathways for this compound remain uncharacterized.
Metabolite Identification and Characterization
There are no available studies that identify or characterize the metabolites of this compound. Metabolite profiling is a key component of drug development, used to understand how the parent drug is transformed in the body. wuxiapptec.comiqvia.com These metabolites can be active, inactive, or even toxic, making their identification essential. wuxiapptec.com This process typically uses techniques like high-resolution mass spectrometry on samples from in vitro (e.g., hepatocytes, liver microsomes) or in vivo studies. iqvia.comnih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Publicly available structure-activity relationship (SAR) studies for this compound and its derivatives are not found in the scientific literature. SAR studies are crucial for optimizing a lead compound by systematically modifying its chemical structure to enhance efficacy and other desirable properties while minimizing negative attributes. mdpi.comrsc.org For benzimidazole-containing structures, which share some heterocyclic features with this compound, SAR studies have shown that substitutions at various positions on the ring system can significantly influence biological activity. mdpi.comresearchgate.net However, specific SAR data for the this compound scaffold has not been published.
Rational Design of this compound Analogues Based on SAR
The rational design of analogues is a cornerstone of modern medicinal chemistry, aiming to optimize a lead compound's properties by making strategic structural modifications. numberanalytics.commonash.eduashp.org This process is guided by structure-activity relationship (SAR) studies, which correlate changes in a molecule's chemical structure with alterations in its biological activity. numberanalytics.comcreative-proteomics.comresearchgate.net For this compound, this would involve synthesizing a series of related compounds and evaluating their effects to build a comprehensive SAR profile.
The core principle of rational design is to identify the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. archive.orgnih.gov Once the pharmacophore of this compound is established, medicinal chemists can explore modifications to other parts of the molecule to enhance its interaction with its biological target. This can involve altering substituent groups to improve binding affinity, modifying the scaffold to enhance selectivity, or introducing changes to improve metabolic stability. monash.edu
A key strategy in the rational design of analogues is matched molecular pair analysis. optibrium.com This technique involves comparing pairs of molecules that differ by a single, small structural modification. By analyzing a large dataset of such pairs, researchers can identify chemical transformations that consistently lead to improved activity or other desirable properties. For instance, if replacing a hydrogen atom with a fluorine atom at a specific position on the this compound scaffold consistently results in higher potency, this would be a valuable piece of information for designing new, more effective analogues.
The following table illustrates a hypothetical SAR study on a series of this compound analogues, where different substituents (R1 and R2) on a core scaffold are evaluated for their impact on biological activity.
| Compound ID | R1 Group | R2 Group | Biological Activity (IC50, nM) |
| This compound | -H | -CH3 | 50 |
| Analogue 1 | -F | -CH3 | 25 |
| Analogue 2 | -Cl | -CH3 | 30 |
| Analogue 3 | -H | -CH2CH3 | 75 |
| Analogue 4 | -F | -CH2CH3 | 40 |
This data is illustrative and does not represent actual experimental findings.
The insights gained from such SAR studies are crucial for the iterative process of lead optimization, guiding the synthesis of new generations of analogues with progressively enhanced therapeutic profiles. numberanalytics.com
Computational Approaches in SAR Analysis
Computational chemistry provides a powerful and efficient means to analyze and predict the structure-activity relationships of chemical compounds, significantly accelerating the drug design process. dovepress.comuni-bonn.de These in silico methods can be broadly categorized into ligand-based and structure-based approaches.
One of the most widely used computational techniques in SAR analysis is Quantitative Structure-Activity Relationship (QSAR) modeling. creative-proteomics.comtaylorfrancis.com QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. taylorfrancis.com For this compound and its analogues, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. nih.govrsc.org This provides a visual guide for designing new analogues with optimized interactions with their target.
Pharmacophore modeling is another critical computational tool. nih.govnih.govyoutube.com A pharmacophore model represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. mdpi.com For this compound, a pharmacophore model could be generated based on a set of active analogues. This model can then be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements and are therefore likely to exhibit the desired biological activity. mdpi.com
Molecular docking simulations are a structure-based computational method that predicts the preferred orientation of a ligand when bound to a receptor. If the three-dimensional structure of this compound's biological target is known, docking studies can be used to visualize the binding interactions at the atomic level. This allows researchers to understand the key amino acid residues involved in binding and to rationally design modifications to the this compound structure that enhance these interactions.
The table below summarizes some of the key computational approaches used in SAR analysis.
| Computational Method | Description | Application in this compound SAR |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields with biological activity to generate predictive models and contour maps. nih.govnih.gov | Identify key steric and electronic features of this compound analogues that influence their activity. nih.gov |
| Pharmacophore Modeling | Defines the essential 3D arrangement of chemical features necessary for biological activity. nih.govmdpi.com | Develop a 3D query to screen for novel compounds with the potential to act on the same target as this compound. mdpi.com |
| Matched Molecular Pair Analysis | Identifies the effects of small, specific chemical changes on molecular properties by analyzing pairs of similar compounds. optibrium.com | Systematically evaluate the impact of substituent modifications on the activity of this compound analogues. |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to its target receptor. | Elucidate the specific interactions between this compound and its target, guiding the design of more potent inhibitors. |
By integrating these computational methods with experimental synthesis and biological testing, researchers can build a robust understanding of the SAR for this compound, enabling the more efficient design and discovery of new and improved therapeutic agents. uni-bonn.de
Therapeutic Applications and Investigational Potentials of Benhepazone
Research into Anti-inflammatory Efficacy
Benhepazone is classified as a nonsteroidal anti-inflammatory drug (NSAID). reumatologiaclinica.orgbetterhealth.vic.gov.au Its mechanism of action is thought to involve the inhibition of enzymes or pathways that are key players in the inflammatory process. ontosight.ai The World Health Organization (WHO) has listed this compound as an international non-proprietary name for a pharmaceutical preparation with anti-inflammatory properties. who.intantibodysociety.org
A study focused on the synthesis of seven-membered ring compounds, including 1-benzylcycloheptimidazol-2(1H)-one, identified it as the most active analgesic and anti-inflammatory agent among the derivatives prepared and tested within that research. jst.go.jp However, detailed clinical trial data and specific efficacy metrics from comprehensive pharmacological studies are not widely available in the public domain, which would be necessary for a complete profile of its anti-inflammatory efficacy. ontosight.ai
Exploration of Potential Anti-cancer Activity
Currently, there is a lack of specific scientific research or clinical data to support any potential anti-cancer activity of this compound. While compounds with a benzimidazole (B57391) core structure, which is related to the cycloheptimidazolone structure of this compound, have been investigated for their anticancer properties, no direct studies on this compound itself for this application have been identified. nih.govresearchgate.net The exploration of novel anticancer agents is an active area of research, and various heterocyclic compounds are often screened for such activities. ijrpr.complos.org
Investigation of Antimicrobial Properties
Similar to the status of anti-cancer research, there is no available scientific literature or data from clinical trials that have specifically investigated the antimicrobial properties of this compound. The potential for compounds with heterocyclic ring systems to exhibit antimicrobial effects is a subject of interest in medicinal chemistry. solubilityofthings.commdpi.com However, without dedicated studies, any antimicrobial potential of this compound remains purely speculative.
Emerging Therapeutic Applications and Mechanistic Insights
The primary established therapeutic potential of this compound is as an anti-inflammatory agent. ontosight.aincats.io Its mechanism, like other NSAIDs, is generally understood to involve the modulation of inflammatory pathways. ontosight.aireumatologiaclinica.orgbetterhealth.vic.gov.au The unique cycloheptimidazolone ring in its structure makes it a subject of interest for further research and potential development of derivatives with novel therapeutic applications. solubilityofthings.com However, detailed mechanistic studies and investigations into new therapeutic areas for this compound are not currently published in accessible scientific literature. Further research would be required to uncover any new applications or to provide deeper insights into its pharmacological action.
Clinical Research and Translational Studies on Benhepazone
Methodologies for Assessing Clinical Efficacy of Benhepazone
The primary goal of clinical efficacy assessment is to determine whether a drug is effective in treating a specific condition under controlled settings. For an anti-inflammatory agent such as this compound, this would involve demonstrating its ability to reduce pain, inflammation, and other related symptoms.
Efficacy-focused clinical trials for NSAIDs like this compound are typically designed as randomized, double-blind, placebo-controlled studies. nih.govnih.gov This design is considered the gold standard for minimizing bias. Key design principles would include:
Randomization: Patients are randomly assigned to receive either this compound, a placebo, or an active comparator (another established NSAID). This helps to ensure that the groups are comparable at the start of the trial.
Blinding: To prevent bias in reporting and assessment, both the patients and the investigators are unaware of which treatment is being administered (double-blind). painphysicianjournal.com
Control Groups: A placebo control is used to establish that the observed effects are due to the drug itself and not a psychological response. An active comparator helps to position the new drug's efficacy relative to existing treatments. nih.gov
Endpoint Selection: Primary endpoints are crucial for determining success and are typically well-defined measures of efficacy. For an anti-inflammatory drug, these could include changes in pain intensity scores (e.g., Visual Analog Scale - VAS), functional improvement (e.g., Western Ontario and McMaster Universities Osteoarthritis Index - WOMAC), or reduction in inflammatory markers. painphysicianjournal.complos.org Secondary endpoints might include quality of life assessments or the need for rescue medication. nih.gov
A network meta-analysis of randomized controlled trials for NSAIDs in osteoarthritis revealed that drugs like Etoricoxib, Naproxen, and Diclofenac showed significant improvements in pain and function scores compared to placebo. plos.org A hypothetical trial for this compound would aim to demonstrate similar or superior efficacy.
Table 1: Illustrative Design of a Phase III Efficacy Trial for this compound in Osteoarthritis
| Trial Phase | Design | Patient Population | Intervention Arms | Primary Endpoints | Duration |
| Phase III | Randomized, Double-Blind, Placebo- and Active-Controlled | Patients with moderate to severe osteoarthritis of the knee or hip | 1. This compound (test dose)2. Placebo3. Naproxen (active comparator) | - Change from baseline in WOMAC Pain Subscale- Change from baseline in WOMAC Physical Function Subscale | 12 weeks |
While efficacy trials are conducted in controlled environments, assessing effectiveness in real-world, heterogeneous patient populations is crucial. reumatologiaclinica.org This is particularly important for NSAIDs, which are used by a wide range of individuals, including the elderly and those with comorbidities. mdpi.com Methodological approaches include:
Pragmatic Clinical Trials: These trials are designed to evaluate the effectiveness of an intervention in real-life clinical practice. They often have broader inclusion criteria and more flexible treatment protocols.
Observational Studies: Large-scale cohort or case-control studies can provide valuable data on the long-term effectiveness and safety of a drug in diverse populations. reumatologiaclinica.org These studies can help identify how factors like age, comorbidities, and concomitant medications influence treatment outcomes.
Subgroup Analyses: Pre-planned or exploratory analyses of clinical trial data can identify differences in treatment response among various subgroups (e.g., based on age, gender, or disease severity). nih.gov
A systematic review of NSAID use in the elderly has shown that while effective for musculoskeletal pain, the risk of adverse events is a significant consideration in this population. reumatologiaclinica.org Therefore, specific studies focusing on the geriatric population would be essential for this compound.
Biomarkers are measurable indicators that can help predict how a patient will respond to a particular treatment. nih.gov For NSAIDs, research is ongoing to identify biomarkers that can guide personalized therapy. Potential biomarkers for a compound like this compound could include:
Inflammatory Markers: Levels of C-reactive protein (CRP), interleukins (e.g., IL-6), and prostaglandin (B15479496) E2 (PGE2) could be measured to assess the anti-inflammatory activity of the drug and potentially predict clinical response. universiteitleiden.nlfrontiersin.org
Genetic Markers: Variations in genes encoding for cyclooxygenase (COX) enzymes or drug-metabolizing enzymes could influence an individual's response to NSAIDs.
Imaging Biomarkers: In conditions like migraine, neuroimaging features have been explored as potential predictors of response to NSAIDs. nih.gov
For instance, studies have investigated urinary LTE4 levels as a potential biomarker for predicting the response to treatment in NSAID-exacerbated respiratory disease. nih.gov Similarly, growth differentiation factor 15 (GDF-15) has been identified as a candidate biomarker for predicting cardiovascular events in NSAID users. oup.com
Table 2: Potential Biomarkers for Predicting Clinical Response to this compound
| Biomarker Category | Specific Biomarker | Potential Clinical Utility | Source |
| Inflammatory | Prostaglandin E2 (PGE2) | Monitor target engagement and anti-inflammatory effect | universiteitleiden.nl |
| Inflammatory | C-reactive protein (CRP) | Assess systemic inflammation and response to therapy | frontiersin.org |
| Genetic | COX-2 gene polymorphisms | Predict individual differences in efficacy and safety | oup.com |
| Protein | Growth differentiation factor 15 (GDF-15) | Predict cardiovascular risk associated with treatment | oup.com |
Methodologies for Comprehensive Safety Profile Assessment in Clinical Settings
A thorough assessment of a drug's safety profile is paramount. For NSAIDs, well-known risks include gastrointestinal, cardiovascular, and renal adverse events. walshmedicalmedia.com
Clinical trials for this compound would incorporate robust systems for monitoring and reporting adverse events (AEs). Key methodological aspects include:
Systematic AE Collection: All AEs, regardless of their perceived relationship to the study drug, must be systematically recorded at each study visit.
Standardized Terminology: Using standardized dictionaries like the Medical Dictionary for Regulatory Activities (MedDRA) ensures consistency in AE reporting across different studies.
Severity and Causality Assessment: Investigators assess the severity of each AE and its potential relationship to the investigational drug.
Serious Adverse Event (SAE) Reporting: Strict and expedited reporting procedures are in place for SAEs, which include events that are life-threatening, result in hospitalization, or cause significant disability.
Data Safety Monitoring Boards (DSMBs): An independent group of experts that periodically reviews the accumulating safety data from a clinical trial to ensure the safety of the participants. clinicaltrials.gov
Health Canada has issued guidance for NSAID product monographs, emphasizing the need to report on potential serious skin reactions, anaphylactoid reactions, and gastrointestinal events. canada.ca
The safety assessment of a drug continues long after it has been approved for marketing. Post-market surveillance and pharmacovigilance are essential for identifying rare or long-term adverse effects that may not have been detected in pre-market clinical trials. nih.govresearchgate.net Methodologies include:
Spontaneous Reporting Systems: Healthcare professionals and patients can voluntarily report suspected adverse drug reactions to regulatory agencies (e.g., the FDA's Adverse Event Reporting System - FAERS). frontiersin.orgresearchgate.net
Observational Studies: Large-scale epidemiological studies, often using electronic health records or insurance claims databases, can be conducted to evaluate the safety of a drug in a real-world setting. nih.gov
Periodic Safety Update Reports (PSURs): Pharmaceutical companies are required to periodically submit comprehensive safety reports to regulatory authorities, summarizing all new safety information.
Eco-pharmacovigilance: This emerging field assesses the environmental impact of pharmaceutical residues, an important consideration for widely used drugs like NSAIDs. researchgate.net
The withdrawal of some NSAIDs, such as rofecoxib, due to cardiovascular toxicity highlights the critical importance of robust post-market surveillance. walshmedicalmedia.com An analysis of the Portuguese Pharmacovigilance System, for example, helps monitor the safety profile of NSAIDs in the elderly population. mdpi.com
Methodological Frameworks for Benefit-Risk Evaluation
The evaluation of a new pharmaceutical agent involves a structured and systematic process to weigh its therapeutic benefits against its potential risks. This process is guided by established methodological frameworks that aim to provide a transparent and consistent basis for decision-making by regulatory bodies and healthcare providers.
Qualitative and Quantitative Frameworks:
Benefit-risk assessments can be broadly categorized into qualitative and quantitative frameworks.
Qualitative Frameworks: These frameworks provide a structured way to organize and present data on benefits and risks, often in a narrative or tabular format. rhoworld.com They guide reviewers through a systematic consideration of the evidence without necessarily assigning numerical values to each component. researchgate.net The FDA's Benefit-Risk Framework is a prominent example, which organizes the assessment around the therapeutic context, the available evidence on benefits and risks, and any uncertainties. rhoworld.comfda.govfda.gov Such frameworks emphasize transparency in reasoning and judgment. fda.gov
Key Components of Benefit-Risk Frameworks:
Several common elements are central to most benefit-risk assessment frameworks:
Therapeutic Context: This involves understanding the severity of the condition the drug is intended to treat, the available alternative treatments, and the patient population. biotech.com
Evidence on Benefits: This is typically derived from clinical trials and includes data on the drug's efficacy in achieving desired clinical outcomes. acrpnet.org
Evidence on Risks: This encompasses the full range of adverse events and other safety concerns identified during clinical development. acrpnet.org
Uncertainties: Acknowledging and characterizing uncertainties in the evidence for both benefits and risks is a critical component of the assessment. fda.gov
Data Integration and Analysis:
The methodological frameworks rely on the integration of data from various sources, including preclinical studies, clinical trials, and post-market surveillance. biotech.com Statistical modeling and simulation can be employed to project long-term outcomes and to explore the impact of different assumptions on the benefit-risk balance. nih.gov The goal is to create a comprehensive picture that can be clearly communicated to stakeholders. fda.gov
The following table illustrates the types of data that would typically be considered within a benefit-risk framework for a hypothetical compound.
| Framework Component | Illustrative Data Points for a Hypothetical Compound |
| Therapeutic Context | Unmet medical need in the target population, severity of the disease, limitations of current therapies. |
| Benefits | Primary and secondary efficacy endpoints from Phase III clinical trials (e.g., improvement in disease-specific scores, reduction in mortality). |
| Risks | Incidence and severity of common and serious adverse events observed in clinical trials. |
| Uncertainties | Long-term efficacy and safety, performance in real-world populations, potential for rare adverse events. |
While the specific application of these frameworks to this compound remains undocumented in the public domain, any future evaluation would likely follow these established principles to ensure a rigorous and transparent assessment of its potential role in medicine.
Future Research Directions and Translational Perspectives for Benhepazone
Development of Novel Benhepazone Analogues with Enhanced Therapeutic Profiles
The creation of analogues, or structurally similar molecules, is a cornerstone of medicinal chemistry. This process aims to improve the efficacy, selectivity, and pharmacokinetic properties of a lead compound. For this compound, a systematic analogue development program would be a critical first step.
Research Focus:
Structure-Activity Relationship (SAR) Studies: Researchers would synthesize a library of this compound derivatives by modifying its core structure—the cycloheptimidazolone ring and the benzyl (B1604629) group. These modifications could include adding or changing functional groups to understand which parts of the molecule are essential for its biological activity.
Target Engagement and Selectivity: Once a biological target is hypothetically identified, these new analogues would be screened to assess their binding affinity and selectivity. The goal is to create molecules that potently interact with the desired target while minimizing off-target effects.
Pharmacokinetic Optimization: Analogues would be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties. Modifications would aim to improve characteristics like oral bioavailability and metabolic stability.
Table 1: Hypothetical this compound Analogue Development Strategy
| Parent Compound | Modification Site | Example Modification | Therapeutic Goal |
| This compound | Benzyl Group | Addition of a para-fluoro group | Enhance metabolic stability |
| This compound | Cycloheptimidazolone Ring | Substitution with other heterocycles | Improve target binding affinity |
| This compound | Benzyl Group | Introduction of a hydroxyl group | Increase solubility |
Investigation of Advanced Drug Delivery Systems for this compound
How a drug is delivered to its target site can be as important as the drug itself. Advanced drug delivery systems (DDS) can overcome challenges like poor solubility, rapid degradation, and off-target toxicity. nih.gov
Potential DDS for this compound:
Nanoparticle-based Systems: Encapsulating this compound within polymer-lipid hybrid nanoparticles or red blood cell membrane-camouflaged nanoparticles could enhance its stability, prolong its circulation time, and enable targeted delivery to diseased tissues. nih.gov These systems are particularly advantageous for their ability to improve the therapeutic index of a drug. mdpi.com
Sustained-Release Formulations: For chronic conditions, a sustained-release formulation could maintain therapeutic drug concentrations over an extended period, reducing dosing frequency. googleapis.com This could involve embedding this compound in a biodegradable polymer matrix that slowly releases the drug as the matrix degrades. google.com
Targeted Delivery Mechanisms: If this compound's therapeutic target is localized (e.g., within a specific tumor type), the DDS could be functionalized with ligands (such as antibodies or peptides) that bind to receptors overexpressed on the target cells. nih.gov
Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and reducing costs. nih.gov These technologies can analyze vast datasets to identify patterns that are not apparent to human researchers. scielo.br
Key Applications:
Target Identification and Validation: AI algorithms could analyze genomic and proteomic data to predict potential biological targets for this compound.
Virtual Screening and Analogue Design: ML models can screen virtual libraries of millions of compounds to identify novel analogues with a higher probability of success. nih.gov These models learn from existing structure-activity relationship data to predict the activity of new molecules.
Biomarker Discovery: AI can analyze clinical and molecular data to identify biomarkers that could predict a patient's response to a potential this compound therapy, paving the way for personalized medicine. arxiv.orgowkin.com
Integration of Omics Technologies in this compound Research (e.g., Metabolomics, Proteomics)
Omics technologies provide a holistic view of the molecular changes that occur in a biological system in response to a drug. humanspecificresearch.org Integrating these technologies into this compound research would be crucial for understanding its mechanism of action and identifying safety signals early on.
Omics Approaches:
Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells treated with this compound to untreated cells, researchers could identify which proteins and signaling pathways are affected by the compound. This can help elucidate its mechanism of action and identify potential biomarkers. creative-proteomics.comajkdblog.org
Metabolomics: This is the comprehensive analysis of metabolites in a biological sample. Metabolomic profiling can reveal how this compound alters cellular metabolism, providing insights into its efficacy and potential side effects. humanspecificresearch.orgajkdblog.org The integration of multiple omics datasets (multi-omics) offers a more comprehensive understanding of the drug's biological impact. biostrand.ai
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Research Question | Potential Outcome |
| Proteomics | How does this compound alter the protein landscape of a cell? | Identification of drug targets and mechanisms of action. creative-proteomics.com |
| Metabolomics | What metabolic pathways are affected by this compound? | Understanding of efficacy and off-target metabolic effects. humanspecificresearch.org |
| Genomics | Are there genetic markers that predict response to this compound? | Development of companion diagnostics for patient stratification. ajkdblog.org |
| Transcriptomics | Which genes are up- or down-regulated by this compound? | Insight into the drug's regulatory effects on gene expression. humanspecificresearch.org |
Addressing Challenges and Opportunities in the this compound Drug Development Pipeline
The path from a promising compound to an approved drug is fraught with challenges. A proactive strategy is needed to navigate the complex drug development pipeline. beonemedicines.compfizer.com
Challenges:
Scalable Synthesis: Developing a cost-effective and scalable method for synthesizing this compound and its analogues is a primary hurdle.
Preclinical Models: Establishing relevant animal models of disease to test the efficacy and safety of this compound before human trials.
Clinical Trial Design: Designing robust clinical trials with clear endpoints and appropriate patient populations will be critical for demonstrating clinical benefit. sbgg.org.br
Opportunities:
Orphan Drug Designation: If this compound is developed for a rare disease, it could be eligible for orphan drug status, which provides incentives such as market exclusivity and tax credits.
Repurposing: Investigating whether this compound has efficacy in diseases other than its primary indication could open up new therapeutic avenues.
Collaborative Research Paradigms and Data Sharing Initiatives
In the modern research ecosystem, collaboration is key. Advancing a compound with limited existing data like this compound would greatly benefit from open science and collaborative efforts. nifs.ac.jp
Strategies for Collaboration:
Academic-Industry Partnerships: Collaborations between academic labs with deep biological expertise and pharmaceutical companies with drug development experience can accelerate progress. tevapharm.comnii.ac.jp
Research Consortia: Forming a consortium of researchers from different institutions to study this compound would enable the pooling of resources, expertise, and data. uniklinik-freiburg.de
Open Data Initiatives: Making preclinical research data on this compound publicly available through data-sharing platforms could stimulate broader scientific inquiry and prevent duplication of effort. This approach aligns with the principles of open science to accelerate discovery.
By systematically addressing these future research directions, the scientific community can work towards elucidating the full therapeutic potential of this compound and translating a promising molecule into a valuable therapeutic agent.
Conclusion
Synthesis of Key Academic Findings on Benhepazone
This compound is a benzimidazole (B57391) derivative with the chemical name 1-benzylcyclohepta[d]imidazol-2-one. researchgate.net It is recognized as a non-steroidal anti-inflammatory agent, with its mechanism of action presumed to be the inhibition of cyclooxygenase enzymes, in line with other drugs in its class. jst.go.jpclevelandclinic.orgtg.org.au Early research in the 1960s provided initial insights into its distribution and excretion in rats. jst.go.jp While general synthetic pathways for related benzimidazole compounds are well-established, specific, detailed modern synthetic procedures for this compound are not extensively published.
Identification of Critical Unanswered Questions in this compound Research
Despite the foundational knowledge, several critical questions regarding this compound remain unanswered in the publicly available scientific literature:
Detailed Synthesis and Optimization: What are the most efficient and scalable synthetic routes for the production of this compound?
Specific Mechanism of Action: What is the precise inhibitory profile of this compound against COX-1 and COX-2 enzymes? Is it a selective COX-2 inhibitor, and what is its potency compared to other NSAIDs? Does it have other relevant pharmacological targets?
Comprehensive Pharmacokinetics: What are the complete pharmacokinetic parameters of this compound in various species, including humans? This includes data on absorption, bioavailability, plasma protein binding, and a thorough characterization of its metabolic pathways and metabolites.
Clinical Efficacy and Safety: Have any formal clinical trials been conducted to evaluate the therapeutic efficacy and safety of this compound in humans for any inflammatory conditions?
Projected Impact of Future this compound Research on Pharmaceutical Innovation and Clinical Practice
Further research into this compound could have several potential impacts. A detailed understanding of its COX selectivity could position it as a potentially safer anti-inflammatory agent if it demonstrates significant COX-2 selectivity. Comprehensive pharmacokinetic and metabolic studies are essential prerequisites for any potential clinical development. Should future research establish a favorable efficacy and safety profile, this compound could offer a new therapeutic option for the management of inflammatory disorders. However, without addressing the critical unanswered questions through rigorous preclinical and clinical investigation, its role in pharmaceutical innovation and clinical practice remains speculative.
Q & A
Q. What frameworks validate the translational relevance of this compound’s preclinical data?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Use patient-derived xenograft (PDX) models for oncology applications or 3D organoids for tissue-specific toxicity. Cross-reference findings with ClinicalTrials.gov entries for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
